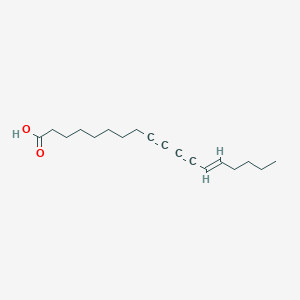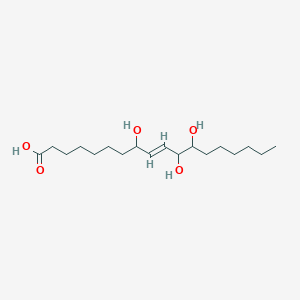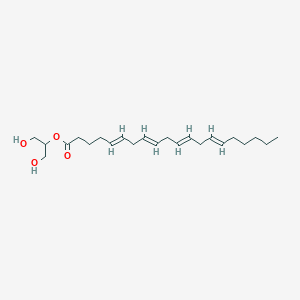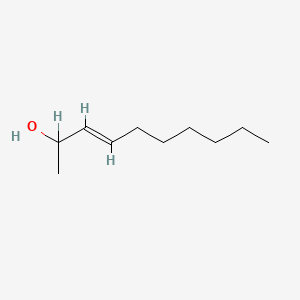
Dimecrotsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dimecrotic acid has garnered significant interest in various scientific fields due to its unique properties :
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
Dimecrotic acid is a choleretic agent with spasmolytic properties .
Mode of Action
It is known to exhibit choleretic (bile flow stimulating) and spasmolytic (muscle relaxant) properties .
Result of Action
Dimecrotic acid is indicated for the treatment of hepato-digestive insufficiency and its manifestations
Biochemische Analyse
Biochemical Properties
Dimecrotic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with enzymes involved in bile production, enhancing the secretion of bile acids. This interaction helps in the digestion and absorption of fats. Additionally, dimecrotic acid interacts with proteins in the liver, aiding in the detoxification processes .
Cellular Effects
Dimecrotic acid affects various cell types and cellular processes. In hepatocytes, it enhances bile production, which is crucial for fat digestion. It also influences cell signaling pathways related to liver function, promoting the expression of genes involved in detoxification and metabolism. In digestive tract cells, dimecrotic acid improves nutrient absorption by increasing bile flow .
Molecular Mechanism
At the molecular level, dimecrotic acid exerts its effects through binding interactions with specific enzymes and proteins. It activates enzymes responsible for bile acid synthesis, leading to increased bile production. Additionally, dimecrotic acid modulates gene expression by interacting with nuclear receptors, enhancing the transcription of genes involved in detoxification and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimecrotic acid change over time. Initially, it shows a rapid increase in bile production, which stabilizes after a few hours. The compound is relatively stable, with minimal degradation observed over extended periods. Long-term studies indicate that dimecrotic acid maintains its efficacy in enhancing bile production and supporting liver function without significant loss of activity .
Dosage Effects in Animal Models
The effects of dimecrotic acid vary with different dosages in animal models. At low doses, it effectively increases bile production without adverse effects. At higher doses, some toxic effects have been observed, including liver enzyme elevation and mild gastrointestinal disturbances. These findings suggest a threshold effect, where the benefits of dimecrotic acid are maximized at optimal dosages, while higher doses may lead to toxicity .
Metabolic Pathways
Dimecrotic acid is involved in several metabolic pathways, primarily related to bile acid synthesis and detoxification. It interacts with enzymes such as cytochrome P450, enhancing their activity and promoting the conversion of cholesterol to bile acids. This interaction helps regulate cholesterol levels and supports liver detoxification processes. Additionally, dimecrotic acid influences metabolic flux by increasing the availability of bile acids for digestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimecrotic acid is synthesized by reacting resorcinol with acetoacetate. The reaction involves the formation of 4-methyl-7-hydroxycoumarin . Another method involves dissolving dimecrotic acid in ethanol and adding magnesium ethylate to produce dimecrotic acid magnesium .
Industrial Production Methods: The industrial production of dimecrotic acid typically involves large-scale synthesis using the aforementioned methods, ensuring high yield and purity through controlled reaction conditions and purification processes.
Types of Reactions:
Oxidation: Dimecrotic acid can undergo oxidation reactions, often involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly in the presence of halogens or other electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of dimecrotic acid.
Reduction: Reduced forms of dimecrotic acid.
Substitution: Substituted dimecrotic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
Mefenamic Acid: Another NSAID that inhibits both COX-1 and COX-2 enzymes.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties but less selective inhibition of COX-2.
Naproxen: An NSAID with a longer duration of action but also inhibits both COX-1 and COX-2.
Uniqueness of Dimecrotic Acid: Dimecrotic acid’s selective inhibition of COX-2 sets it apart from other NSAIDs, offering a favorable safety profile with reduced gastrointestinal side effects . Its multifaceted mechanisms, including modulation of inflammatory cytokine production and inhibition of specific cellular pathways, make it a promising candidate for treating various inflammation-related conditions .
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLOISSPTMDCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057826 | |
| Record name | Dimecrotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7706-67-4 | |
| Record name | 3-(2,4-Dimethoxyphenyl)-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7706-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimecrotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the synthesis method described for dimecrotic acid magnesium salt?
A: The research [, , ] highlights a novel method for preparing dimecrotic acid magnesium salt. This method prioritizes efficiency and cost-effectiveness by:
- Direct Synthesis: The process directly synthesizes the magnesium salt from dimecrotic acid without the need for isolating and purifying intermediate compounds [].
- Safe and Affordable Reagents: The use of magnesium chloride hexahydrate as the salt-forming agent offers advantages in terms of safety and cost compared to other alternatives [].
Q2: Does the research suggest any potential advantages of this particular dimecrotic acid salt form?
A: While the research primarily focuses on the synthesis process, it does hint at a potential advantage of the magnesium salt form. The researchers emphasize that their method selectively yields the cis(Z)- isomer of dimecrotic acid magnesium salt []. This selectivity is noteworthy because different isomers of a compound can exhibit distinct biological activities and pharmacological properties. Although the specific advantages of the cis(Z)- isomer aren't elaborated upon, the researchers suggest it's the preferred form for pharmaceutical use [].
Q3: What can be inferred about dimecrotic acid's properties from the synthesis information?
A3: The synthetic route provides clues about dimecrotic acid's chemical behavior:
- Solubility: The use of solvents like ethanol in both dimecrotic acid and its magnesium salt synthesis suggests that the compound and its salt form are likely soluble in this alcohol [, ]. This is relevant for potential formulation strategies.
- Reactivity: The reactions employed, such as methylation with dimethyl sulfate and salt formation with magnesium ethoxide or magnesium chloride hexahydrate, shed light on the reactive groups present in the molecule [, ]. This information is valuable for understanding potential interactions with biological targets, should they exist.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)




![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)






![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
